molecular formula C18H18O2 B1618575 4,4'-Biphenyldiol, 2,2'-diallyl- CAS No. 63992-39-2

4,4'-Biphenyldiol, 2,2'-diallyl-

Cat. No.: B1618575
CAS No.: 63992-39-2
M. Wt: 266.3 g/mol
InChI Key: SQTKAXOZBSHYIE-UHFFFAOYSA-N
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Description

4,4’-Biphenyldiol, 2,2’-diallyl- is an organic compound with the molecular formula C18H18O2 It is a derivative of biphenyl, featuring two hydroxyl groups and two allyl groups attached to the biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Biphenyldiol, 2,2’-diallyl- typically involves the following steps:

    Starting Materials: The synthesis begins with biphenyl, which undergoes hydroxylation to introduce hydroxyl groups at the 4 and 4’ positions.

    Allylation: The hydroxylated biphenyl is then subjected to allylation, where allyl groups are introduced at the 2 and 2’ positions. This step often involves the use of allyl halides and a base to facilitate the reaction.

Industrial Production Methods

Industrial production of 4,4’-Biphenyldiol, 2,2’-diallyl- follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Reaction Conditions: Controlled temperature and pressure conditions to ensure efficient conversion.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4,4’-Biphenyldiol, 2,2’-diallyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydroxy derivatives.

    Substitution: The allyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens or nucleophiles are employed under specific conditions to achieve substitution.

Major Products

    Oxidation: Formation of biphenylquinones.

    Reduction: Formation of dihydroxybiphenyl derivatives.

    Substitution: Various substituted biphenyl derivatives depending on the reagents used.

Scientific Research Applications

4,4’-Biphenyldiol, 2,2’-diallyl- has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of advanced materials, including liquid crystals and high-performance polymers.

Mechanism of Action

The mechanism of action of 4,4’-Biphenyldiol, 2,2’-diallyl- involves its interaction with various molecular targets:

    Molecular Targets: The hydroxyl and allyl groups enable the compound to interact with enzymes, receptors, and other biomolecules.

    Pathways Involved: The compound can modulate oxidative stress pathways, enzyme activity, and signal transduction processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Biphenyldiol: Lacks the allyl groups, making it less reactive in certain chemical reactions.

    2,2’-Biphenyldiol: Differently substituted, leading to variations in chemical and biological properties.

    4,4’-Dihydroxybiphenyl: Similar structure but without the allyl groups, affecting its reactivity and applications.

Uniqueness

4,4’-Biphenyldiol, 2,2’-diallyl- stands out due to the presence of both hydroxyl and allyl groups, which confer unique reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

4-(4-hydroxy-2-prop-2-enylphenyl)-3-prop-2-enylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2/c1-3-5-13-11-15(19)7-9-17(13)18-10-8-16(20)12-14(18)6-4-2/h3-4,7-12,19-20H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTKAXOZBSHYIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C=CC(=C1)O)C2=C(C=C(C=C2)O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50213961
Record name 4,4'-Biphenyldiol, 2,2'-diallyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50213961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63992-39-2
Record name 4,4'-Biphenyldiol, 2,2'-diallyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063992392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Biphenyldiol, 2,2'-diallyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50213961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 50 ml round bottom flask was added 6.03 g of 7 (22.6 mmol). The flask was purged with N2 and sealed by a septum. The reactant was heated to 190° C. overnight. A light yellow solid was obtained after the reaction was cooled down. This crude product was subjected to a flash column (15% ethyl acetate in hexanes). A white crystaline solid (5.9 g, 97.8%) was obtained. 1H NMR (CDCl3) δ7.3-7.25 (m, 4H), 6.83 (m, 2H), 6.04 (m, 2H), 5.22-5.17 (m, 4H), 5.01 (s, 2H), 3.46 (d, 4H).
Name
Quantity
6.03 g
Type
reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
97.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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